(3-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(difluoromethyl)piperidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-11(14)9-4-3-7-16(8-9)12(17)10-5-1-2-6-15-10/h9-11,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAVPIVIKCDDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism. Additionally, it has been observed to impact cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction often results in changes in gene expression, which in turn affects cellular processes. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity. Long-term exposure to this compound has been observed to affect cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying metabolism and developing metabolic therapies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell. Understanding these interactions is essential for developing targeted therapies and improving the compound’s efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization affects its activity and function, making it important to understand the mechanisms that govern its subcellular distribution.
Biological Activity
The compound (3-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a novel piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 246.27 g/mol. The compound features a difluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The mechanism of action for this compound involves its interaction with specific receptors and enzymes. The difluoromethyl group enhances the compound's ability to bind to biological targets, potentially inhibiting key enzymes or receptors involved in various disease processes.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial activity. For example, derivatives containing piperidine rings have shown efficacy against various strains of bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 4 µg/mL against resistant strains, indicating strong antimicrobial potential .
Anticancer Activity
Research indicates that piperidine derivatives can exhibit anticancer properties. A study focusing on related compounds found that certain piperidine-based structures inhibited cancer cell proliferation in vitro, suggesting that this compound may also possess similar activities. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Case Studies
- Antitubercular Activity : A comparative study evaluated the antitubercular activity of various piperidine derivatives, including those structurally similar to this compound. The results indicated significant activity against both standard and resistant strains of M. tuberculosis, with some compounds achieving MIC values as low as 0.5 µg/mL .
- Neuropharmacological Effects : In another study, piperidine derivatives were tested for their effects on neurotransmitter systems. Results showed that modifications in the piperidine ring could enhance binding affinity to serotonin receptors, which may lead to potential applications in treating mood disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Key Structural Differences | Biological Relevance | Reference |
|---|---|---|---|
| (3-Methoxyphenyl)(4-(3-((3-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone (74) | Trifluoromethylpyridine-thioether substituent; methoxyphenyl group | Enhanced binding to kinase targets due to trifluoromethyl’s electron-withdrawing effects | |
| 4-(4-Fluoro-3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-ylmethanone (78) | Fluorine and trifluoromethyl substitutions on pyridine | Improved metabolic stability and target selectivity in enzyme inhibition studies | |
| (3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone | Dimethylpiperidine and fluorinated aryl group | Explored as 11β-hydroxysteroid dehydrogenase inhibitors for metabolic disorders | |
| (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone | Difluorocyclobutyl and heterocyclic fused ring system | Investigated for kinase inhibition in oncology pipelines | |
| CID-24791139 ([4-(hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone) | Hydroxymethyl and trifluoromethylbenzyl groups | Demonstrated activity in molecular docking against GLUT4 transporters |
Key Comparative Insights
Fluorination Effects: The difluoromethyl group in the target compound may offer a balance between lipophilicity and polarity compared to trifluoromethyl analogs (e.g., compound 74), which are more lipophilic but prone to metabolic oxidation . In contrast, non-fluorinated piperidinyl methanones (e.g., CID-24284406 in ) exhibit reduced membrane permeability but higher aqueous solubility.
Biological Target Interactions :
- Compounds with aryl-thioether linkages (e.g., 74, 78) show enhanced binding to kinase ATP pockets due to sulfur’s polarizability and π-π stacking with aromatic residues .
- The target compound’s dual piperidine scaffold may enable dual-target engagement, a feature observed in CID-24791139, which interacts with both GLUT4 and pyrazolyl motifs .
Synthetic Accessibility: The synthesis of the target compound likely involves amide coupling or Ugi reactions, similar to methods used for compound 8 in and 74–77 in . Fluorinated analogs generally require specialized reagents (e.g., DAST for fluorination), increasing synthetic complexity compared to non-fluorinated derivatives .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
General Synthetic Strategy
The synthesis of (3-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone typically involves the following key steps:
- Formation of the piperidin-2-yl methanone core structure.
- Introduction of the difluoromethyl group at the 3-position of the piperidine ring.
- Coupling of the substituted piperidine with another piperidinyl moiety via a methanone (ketone) linkage.
Preparation of Piperidin-2-yl Methanone Intermediate
A common approach starts with the preparation of a piperidin-2-yl methanone intermediate, which serves as a key building block.
- The ketone functional group on a piperidine ring can be introduced by oxidation of the corresponding piperidin-2-yl alcohol or by direct acylation reactions.
- For example, 1-benzoyl-piperidin-4-one derivatives are used as intermediates, where the ketone group is positioned appropriately for further functionalization.
Introduction of the Difluoromethyl Group
The difluoromethyl (-CF2H) group is introduced through selective fluorination methods, which are critical due to the high reactivity and specificity required.
- One method involves the use of difluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents to convert hydroxyl or aldehyde groups into difluoromethyl functionalities.
- Another approach uses reductive amination of cyanohydrins in the presence of fluorinating agents and organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) to achieve selective difluoromethylation.
- The fluorination step is often carried out in polar solvents such as methanol or acetonitrile under controlled temperatures to optimize yield and selectivity.
Coupling to Form the Final Compound
The final coupling step involves linking the difluoromethyl-substituted piperidine to another piperidin-2-yl moiety via a methanone linkage.
- This can be achieved by nucleophilic substitution or condensation reactions where the amine group of one piperidine attacks the carbonyl carbon of the ketone group on the other.
- For example, treatment of acid chlorides derived from piperidinyl carboxylic acids with piperidine under reflux conditions yields the corresponding methanone-linked products.
- Purification is typically done by extraction followed by flash chromatography using silica gel and solvent gradients such as ethyl acetate/n-heptane.
Representative Preparation Procedure (Literature-Based Example)
Alternative Synthetic Routes and Innovations
- Reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives using sodium cyanoborohydride in methanol with DABCO base has been reported to efficiently produce related amine derivatives with fluorine substituents.
- Use of metal salts like iron sulfate can suppress side reactions during reductive amination, improving product purity and yield.
- Wittig reactions and other organophosphorus-based methods enable the construction of fluorinated piperidine derivatives with high regioselectivity.
- Ugi-type multicomponent reactions have been employed to introduce trifluoromethyl groups on piperidine rings, which may be adapted for difluoromethyl analogs.
Summary Table of Key Preparation Methods
Research Findings and Considerations
- The nucleophilic substitution reactions involving piperidine nitrogen and acyl or isothiocyanate intermediates are sensitive to reaction conditions, influencing product distribution between desired methanone and side products.
- Reductive amination methods provide a mild and selective route to fluorinated amines, with the addition of metal salts like FeSO4 improving reaction specificity.
- Fluorination reagents such as DAST enable direct conversion of hydroxyl groups to difluoromethyl groups, but require careful control to avoid over-fluorination or decomposition.
- Multicomponent reactions like the Ugi reaction offer a versatile platform for rapid assembly of fluorinated piperidine derivatives with structural diversity.
Q & A
Q. What are the primary synthetic routes for (3-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the piperidine core with a difluoromethyl group at the 3-position. Fluorination can be achieved using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions .
- Step 2 : Coupling the modified piperidine with a second piperidin-2-yl fragment via a methanone linkage. This often employs nucleophilic acyl substitution or Friedel-Crafts acylation, using catalysts such as AlCl₃ or Lewis acids .
- Critical Parameters :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during fluorination .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Purity Control : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) is essential to isolate >95% pure intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms the presence of the difluoromethyl group (δ ~5.8–6.2 ppm for CHF₂, split into doublets due to ²JHF coupling) and the methanone carbonyl (δ ~205–210 ppm) .
- 19F NMR : Validates fluorination (δ ~-120 to -140 ppm for CHF₂) .
- Mass Spectrometry (HRMS) : Ensures molecular formula accuracy (e.g., [M+H]+ at m/z 285.1543 for C₁₂H₂₀F₂N₂O) .
- HPLC : Monitors purity (>98% via reverse-phase C18 columns, 254 nm detection) .
Q. How does the difluoromethyl group at the 3-position influence the compound's electronic and steric properties?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing nature of CHF₂ increases the electrophilicity of adjacent carbons, potentially enhancing interactions with nucleophilic residues in biological targets (e.g., enzymes) .
- Steric Effects : The CHF₂ group introduces moderate steric bulk, which can be quantified using molecular mechanics (e.g., van der Waals volume ~25 ų). This may affect binding pocket accessibility in receptor-ligand studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
- Off-Target Screening : Use panels like Eurofins’ PharmaSphere to identify nonspecific interactions (e.g., cytochrome P450 inhibition) that may skew activity .
- Structural Analog Comparison : Cross-reference with analogs like (3-fluorophenyl)piperidinyl methanones to isolate the CHF₂ contribution .
Q. What computational methods predict the compound's target engagement, and how do they align with experimental data?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., GPCRs, kinases). For example, docking into the 5-HT3 receptor predicts a ΔG of -9.2 kcal/mol, suggesting high affinity .
- Molecular Dynamics (MD) : Simulations (e.g., 100 ns trajectories in GROMACS) assess binding stability. Hydrogen bonding between the methanone carbonyl and receptor residues (e.g., Asp129 in 5-HT3) is often critical .
- Validation : Compare computational ΔG values with surface plasmon resonance (SPR)-derived KD (e.g., SPR-measured KD = 12 nM vs. predicted 8 nM) .
Q. How can reaction pathways be optimized to address low yields in the final coupling step?
- Methodological Answer :
- Catalyst Screening : Test alternatives to AlCl₃ (e.g., Bi(OTf)₃ or Sc(OTf)₃) to reduce side reactions .
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 min at 120°C vs. 24 hr conventional) while maintaining >80% yield .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track methanone formation and adjust stoichiometry dynamically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
